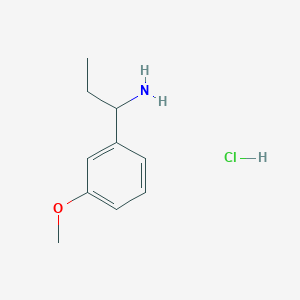
1-(3-Methoxyphenyl)propan-1-amine hydrochloride
Vue d'ensemble
Description
1-(3-Methoxyphenyl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO and its molecular weight is 201.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Result of Action
The molecular and cellular effects of 1-(3-Methoxyphenyl)propan-1-amine hydrochloride’s action are currently unknown
Action Environment
The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets.
Activité Biologique
1-(3-Methoxyphenyl)propan-1-amine hydrochloride is a chemical compound with significant potential in various biological applications. With the molecular formula C₁₀H₁₆ClNO and a molecular weight of 201.69 g/mol, this compound features a propan-1-amine backbone substituted with a 3-methoxyphenyl group. The presence of a chiral center allows for the existence of two enantiomers, which may exhibit different biological activities. This article reviews the biological activity of this compound, focusing on its interaction with neurotransmitter systems and potential therapeutic applications.
Chemical Structure and Properties
The structural characteristics of this compound are crucial for its biological activity. The compound's aromatic ring and amine group suggest interactions with various biological targets, particularly in the central nervous system (CNS).
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆ClNO |
| Molecular Weight | 201.69 g/mol |
| Chiral Centers | Yes (two enantiomers) |
| Solubility | Soluble in water |
Biological Activity
Research indicates that this compound exhibits several biological activities, primarily through its modulation of neurotransmitter systems.
Potential Applications
This compound could be explored for the following applications:
- Mood Disorders : By modulating serotonin and dopamine pathways, it may serve as a candidate for antidepressant therapies.
- Neurodegenerative Diseases : Its effects on neurotransmitter systems may have implications for conditions like Parkinson's or Alzheimer's disease.
Case Studies and Research Findings
While direct studies on this compound are sparse, related compounds provide insights into its potential efficacy.
Related Compounds
Research on compounds structurally similar to this compound has demonstrated various biological effects:
- Antiproliferative Activity : Compounds with similar structures have shown significant antiproliferative effects in cancer cell lines, indicating potential utility in oncology .
Table 2: Antiproliferative Activity of Related Compounds
| Compound Name | IC50 (nM) | Target Cell Line |
|---|---|---|
| (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine | 23–33 | MDA-MB-231 (Breast Cancer) |
| (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine | Not Available | Various Cancer Lines |
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-3-10(11)8-5-4-6-9(7-8)12-2;/h4-7,10H,3,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMOMOWBZZIRBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















